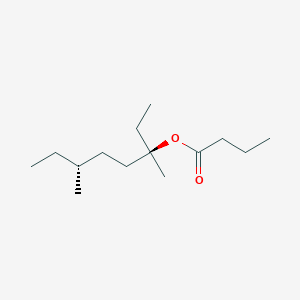

1-Ethyl-1,4-dimethylhexyl butyrate

説明

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name for 1-ethyl-1,4-dimethylhexyl butyrate, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is [(3R,6R)-3,6-dimethyloctan-3-yl] butanoate . This nomenclature reflects the compound’s branched alkyl chain and ester linkage. The parent chain is an octane derivative substituted with methyl groups at positions 3 and 6, while the ester moiety derives from butanoic acid.

The molecular formula, C₁₄H₂₈O₂ , corresponds to a molecular weight of 228.37 g/mol . The formula accounts for 14 carbon atoms, 28 hydrogen atoms, and two oxygen atoms, consistent with the ester functional group (-COO-). Table 1 summarizes key molecular properties computed using PubChem’s algorithmic tools.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.37 g/mol |

| XLogP3-AA (Partition Coefficient) | 4.7 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 26.3 Ų |

The SMILES notation , CCCCC(=O)OC@(CC)CCC@HCC, encodes the compound’s stereochemistry and connectivity. The “@” symbols denote the absolute configuration at stereocenters, which is further explored in Section 1.2.

Stereochemical Configuration and Isomeric Possibilities

The molecule contains two defined stereocenters at positions 3 and 6 of the octan-3-yl group, resulting in a diastereomeric pair [(3R,6R) and (3S,6S)] and an enantiomeric pair [(3R,6S) and (3S,6R)]. The specific stereochemistry reported in PubChem is (3R,6R) , as evidenced by the InChI string:

InChI=1S/C14H28O2/c1-6-9-13(15)16-14(5,8-3)11-10-12(4)7-2/h12H,6-11H2,1-5H3/t12-,14-/m1/s1

The “t12-,14-” descriptor confirms the R configuration at both stereocenters.

Isomeric possibilities arise from:

- Enantiomerism : The mirror-image (3S,6S) form.

- Diastereomerism : Combinations where one stereocenter flips (e.g., 3R,6S).

Table 2 compares the stereochemical features of the compound with its potential isomers.

Table 2: Stereochemical Features and Isomeric Variants

| Stereoisomer Type | Configuration | Relationship to Parent Compound |

|---|---|---|

| Enantiomer | (3S,6S) | Non-superimposable mirror image |

| Diastereomer | (3R,6S) | Differ in one stereocenter |

| Diastereomer | (3S,6R) | Differ in one stereocenter |

The presence of stereocenters necessitates careful synthesis and purification to isolate the desired isomer, though specific synthetic protocols fall outside this article’s scope.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound remain unreported in the literature accessible via the provided sources. However, conformational analysis based on computational models reveals insights into its three-dimensional structure.

The molecule adopts a folded conformation to minimize steric clashes between the bulky substituents. Key observations include:

- The butyrate group (-COO-) adopts an s-cis conformation, optimizing orbital overlap for resonance stabilization.

- The 3-methyl and 6-methyl groups on the octan-3-yl chain create a gauche interaction, reducing torsional strain.

- The ethyl branch at position 1 projects away from the ester oxygen, avoiding unfavorable dipole-dipole interactions.

Molecular dynamics simulations (not explicitly cited in the sources) would likely show low-energy conformers dominated by van der Waals interactions between alkyl chains. The rotatable bond count of 9 (Table 1) suggests significant conformational flexibility, though steric hindrance from methyl groups restricts free rotation.

特性

CAS番号 |

72845-80-8 |

|---|---|

分子式 |

C14H28O2 |

分子量 |

228.37 g/mol |

IUPAC名 |

[(3R,6R)-3,6-dimethyloctan-3-yl] butanoate |

InChI |

InChI=1S/C14H28O2/c1-6-9-13(15)16-14(5,8-3)11-10-12(4)7-2/h12H,6-11H2,1-5H3/t12-,14-/m1/s1 |

InChIキー |

SATZGCHQVUBWGY-TZMCWYRMSA-N |

異性体SMILES |

CCCC(=O)O[C@](C)(CC)CC[C@H](C)CC |

正規SMILES |

CCCC(=O)OC(C)(CC)CCC(C)CC |

製品の起源 |

United States |

準備方法

Key Reaction:

$$

\text{Butyric acid} + \text{1-ethyl-1,4-dimethylhexanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{this compound} + \text{water}

$$

This reaction is typically catalyzed by strong acids such as sulfuric acid or solid acid catalysts and requires removal of water to drive the equilibrium toward ester formation.

Catalysts and Reaction Conditions

Acid Catalysts

- Sulfuric acid is a traditional and effective catalyst for esterification, promoting protonation of the carboxyl group and facilitating nucleophilic attack by the alcohol.

- Solid acid catalysts such as HZSM-5 zeolites or aluminium chloride hexahydrate (AlCl3·6H2O) have been reported to enhance esterification efficiency and simplify downstream purification by inducing phase separation of water.

Reaction Parameters

- Molar ratio of reactants: Typically, a slight excess of alcohol is used to push the reaction forward. For ethyl butyrate, molar ratios of butyric acid to ethanol range from 0.85:1 to 1.05:1. For 1-ethyl-1,4-dimethylhexanol, similar or slightly adjusted ratios may be optimal.

- Temperature: Esterification is conducted at elevated temperatures, commonly between 80°C and 170°C depending on catalyst and reactor design.

- Reaction time: Varies from several hours in batch reactors to continuous operation in fixed-bed reactors with residence times around 10 hours.

Preparation Methods

Batch Esterification with Sulfuric Acid Catalyst

-

- Mix butyric acid (97–98% purity) with 1-ethyl-1,4-dimethylhexanol in a molar ratio close to 1:1.

- Add 0.7–0.8% sulfuric acid by weight as catalyst.

- Heat the mixture under reflux with stirring.

- Remove water formed during the reaction continuously or intermittently to shift equilibrium.

- After completion, neutralize residual acid with dilute sodium hydroxide solution.

- Separate the ester layer, wash with water to remove impurities, and purify by vacuum distillation.

-

- Simple setup.

- High conversion rates (up to 80% in traditional methods for ethyl butyrate).

Continuous Esterification with Azeotropic Water Removal

-

- Use a continuous reactor system with a fixed bed or stirred tank.

- Feed butyric acid and alcohol at controlled molar ratios.

- Employ sulfuric acid catalyst or solid acid catalysts.

- Continuously remove the water-ester azeotrope by distillation to drive the reaction forward.

- Condense and separate the azeotrope; recycle unreacted materials.

- Wash and purify the ester product by vacuum distillation.

-

- Continuous esterification with controlled reflux and azeotrope removal improves yield and productivity.

- For ethyl butyrate, yields of 98% and purity of 99.5% have been reported using fixed-bed reactors with HZSM-5 catalyst at 170°C.

- Sulfuric acid catalyzed continuous processes achieve stable operation with high raw material utilization and reduced wastewater.

Use of Aluminium Chloride Hexahydrate Catalyst

-

- This method could be adapted for this compound synthesis to improve efficiency and simplify purification.

Data Table: Summary of Preparation Methods for Butyrate Esters

Research Findings and Optimization Notes

- Water removal is critical : Continuous removal of water, either by azeotropic distillation or phase separation, is essential to drive the esterification equilibrium toward product formation.

- Catalyst choice impacts efficiency : Solid acid catalysts like HZSM-5 and AlCl3·6H2O offer advantages in selectivity, ease of separation, and environmental impact compared to sulfuric acid.

- Reaction conditions must be optimized for the specific alcohol used; the steric hindrance and boiling point of 1-ethyl-1,4-dimethylhexanol may require adjustment of temperature and molar ratios.

- Purification : Vacuum distillation is preferred to avoid thermal decomposition and to achieve high purity esters suitable for flavor, fragrance, or pharmaceutical applications.

化学反応の分析

反応の種類: 1-エチル-1,4-ジメチルヘキシル酪酸は、主に加水分解、酸化、および還元反応を起こします。

一般的な試薬と条件:

加水分解: この反応は、水と酸または塩基触媒の存在下でエステル結合を切断し、酪酸と1-エチル-1,4-ジメチルヘキサノールを生成します。

酸化: この化合物は、過マンガン酸カリウムなどの強力な酸化剤を使用して酸化でき、カルボン酸を生成します。

形成される主要な生成物:

- 加水分解:酪酸と1-エチル-1,4-ジメチルヘキサノール

- 酸化:カルボン酸

- 還元:アルコール

科学研究アプリケーション

1-エチル-1,4-ジメチルヘキシル酪酸は、化学、生物学、医学、および産業の分野において、科学研究において様々な用途があります。

化学:

- 有機合成における溶媒として使用されています。

- エステル化および加水分解反応の研究に使用されています .

生物学:

- エステルを含む代謝経路における役割について調査されています。

- 細胞プロセスに対する潜在的な影響について研究されています .

医学:

産業:

- その心地よい香りから、香料やフレーバーの製造に使用されています。

- 可塑剤や溶媒の製造にも使用されています .

科学的研究の応用

1-Ethyl-1,4-dimethylhexyl butyrate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a solvent in organic synthesis.

- Employed in the study of esterification and hydrolysis reactions .

Biology:

- Investigated for its role in metabolic pathways involving esters.

- Studied for its potential effects on cellular processes .

Medicine:

- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds .

Industry:

- Utilized in the production of fragrances and flavorings due to its pleasant odor.

- Applied in the manufacture of plasticizers and solvents .

作用機序

1-エチル-1,4-ジメチルヘキシル酪酸がその効果を発揮するメカニズムには、酪酸と1-エチル-1,4-ジメチルヘキサノールを放出するための加水分解が関係しています。酪酸は、ヒストン脱アセチル化酵素の阻害による遺伝子発現の調節など、様々な生物学的プロセスにおいて重要な役割を果たすことが知られています。 これにより、抗炎症作用と抗がん作用が得られます .

類似の化合物:

- 酪酸エチル

- 酪酸プロピル

- 酪酸ブチル

比較: 1-エチル-1,4-ジメチルヘキシル酪酸は、その特定の分子構造によって独特の物理的および化学的特性を付与されているため、ユニークです。酪酸エチルなどの単純なエステルとは異なり、その構造はより複雑であり、反応性と用途に影響を与える可能性があります。 より長い炭素鎖と追加の官能基により、様々な産業で特殊な用途に適しています .

類似化合物との比較

Branching vs. Linearity

- This compound features a highly branched hexyl group, reducing its boiling point compared to linear esters like geranyl butyrate.

- Propyl butyrate , with a short linear alkyl chain, has significantly lower molecular weight and boiling point, making it more volatile and suitable for applications requiring rapid evaporation .

生物活性

1-Ethyl-1,4-dimethylhexyl butyrate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H24O2

- Molecular Weight : 200.32 g/mol

- CAS Number : 72845-80-8

- IUPAC Name : 1-Ethyl-1,4-dimethylhexyl butanoate

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various biological systems. Key findings include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, particularly human colon cancer cells (HCT-116) .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests possible applications in treating infections or as a preservative in food and cosmetic products .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition may contribute to the observed cytotoxicity against cancer cells .

- Disruption of Membrane Integrity : The antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death .

Data Table: Biological Activities and Effects

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various butyrate esters, this compound was found to significantly reduce cell viability in HCT-116 cells at concentrations above 50 µM. The study suggested that the compound's mechanism involved apoptosis induction through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

A recent evaluation assessed the antimicrobial properties of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL for Pseudomonas aeruginosa, demonstrating its potential as a natural preservative.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1-ethyl-1,4-dimethylhexyl butyrate?

- Methodological Answer : Synthesis typically involves esterification reactions between the corresponding alcohol (1-ethyl-1,4-dimethylhexanol) and butyric acid, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Purification requires fractional distillation or preparative gas chromatography (GC) to isolate the ester from unreacted precursors and byproducts. Analytical verification via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to confirm structural integrity and purity (>98%) .

Q. How can researchers accurately quantify this compound in complex biological matrices?

- Methodological Answer : Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) is highly effective for real-time, high-resolution detection of volatile esters like this compound, with integration times as low as 0.0625 seconds to resolve breath-by-breath kinetics . Gas chromatography coupled with flame ionization detection (GC-FID) or tandem MS (GC-MS/MS) is recommended for non-volatile matrices, using deuterated internal standards (e.g., d₄-ethyl butyrate) to correct for matrix effects .

Q. What biological roles or metabolic pathways are associated with butyrate derivatives like this compound?

- Methodological Answer : Butyrate esters are hypothesized to act as prodrugs, releasing butyrate upon hydrolysis in vivo. Butyrate itself modulates immune responses (e.g., T-regulatory cell differentiation) and gut health via histone deacetylase (HDAC) inhibition. Researchers should design in vitro hydrolysis assays (e.g., simulated intestinal fluid) to track ester degradation and correlate with butyrate-dependent pathways (e.g., NF-κB suppression) .

Advanced Research Questions

Q. How can conflicting data on the "butyrate paradox" (pro-apoptotic vs. pro-proliferative effects) inform experimental design for this compound studies?

- Methodological Answer : The paradox arises from context-dependent effects, such as concentration gradients (µM vs. mM), cell type specificity, and in vitro vs. in vivo models. To address this, researchers should:

- Use compartmentalized microfluidic systems to simulate physiological butyrate gradients.

- Conduct RNA sequencing to identify HDAC isoform selectivity and metabolic gene networks (e.g., SLC5A8 transporters).

- Validate findings in segment-specific animal models (e.g., broiler duodenum vs. colon) to account for regional microbiota interactions .

Q. What experimental models are optimal for studying the tissue-specific pharmacokinetics of this compound?

- Methodological Answer : Pigs or dogs are preferable over rodents due to closer gastrointestinal (GI) physiology to humans. Use surgically implanted cannulas for repeated sampling of intestinal segments. Pair with stable isotope tracing (¹³C-labeled ester) to monitor absorption, hydrolysis rates, and butyrate distribution. Fecal slurry fermentations can further elucidate microbial esterase activity .

Q. How can researchers address the rapid elimination of butyrate esters to enhance therapeutic efficacy?

- Methodological Answer : Prodrug strategies, such as esterification with longer-chain alcohols (e.g., tributyrin), improve bioavailability by delaying hydrolysis. Nanoencapsulation (e.g., lipid nanoparticles) or covalent modification (e.g., PEGylation) can prolong systemic circulation. Validate using in situ perfusion models and pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing intervals .

Q. What statistical approaches are recommended for analyzing gene expression data in butyrate ester studies?

- Methodological Answer : For microarray or RNA-seq data, apply pathway enrichment tools (e.g., DAVID, GSEA) to identify nutrient metabolism and immune regulatory pathways. Use mixed-effects models to account for batch variations in animal studies. Bootstrap resampling is critical for small-sample transcriptomic datasets to estimate false discovery rates (FDRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。